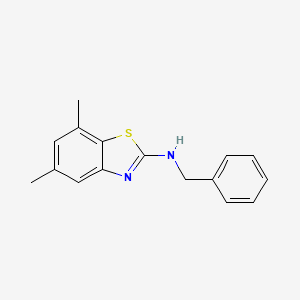

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C16H16N2S and a molecular weight of 268.38 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 5,7-dimethyl-1,3-benzothiazol-2-amine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Substitution: this compound can participate in substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .

Aplicaciones Científicas De Investigación

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparación Con Compuestos Similares

5,7-Dimethyl-1,3-benzothiazol-2-amine: This compound is similar but lacks the benzyl group.

N-benzyl-1,3-benzothiazol-2-amine: This compound is similar but lacks the methyl groups at positions 5 and 7.

Uniqueness: N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine is unique due to the presence of both the benzyl group and the methyl groups at positions 5 and 7. This unique structure contributes to its specific chemical and biological properties .

Actividad Biológica

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

This compound belongs to the benzothiazole family, which is known for its broad range of biological activities. The synthesis of this compound typically involves the reaction of 5,7-dimethyl-1,3-benzothiazol-2-amine with benzyl chloride or other benzyl derivatives under appropriate conditions. Characterization of the compound can be performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal species such as Candida tropicalis. The minimum inhibitory concentration (MIC) values for these organisms indicate that the compound possesses moderate to potent antimicrobial activity.

| Microorganism | MIC (mg/mL) | Standard Drug | Standard MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin | 10 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 10 |

| Escherichia coli | 50 | Ampicillin | 10 |

| Candida tropicalis | 50 | Clotrimazole | 10 |

The presence of electron-withdrawing groups in the structure enhances its antibacterial activity. For instance, modifications to the benzothiazole moiety have been shown to improve efficacy against resistant strains of bacteria .

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated promising antitumor activity. Research indicates that the compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Mechanistically, it appears to interfere with specific signaling pathways involved in cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Disruption of Cell Membranes : Its amphiphilic nature allows it to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Study on Antibacterial Efficacy : A study evaluated five derivatives of benzothiazoles against common pathogens. The results indicated that compounds similar to N-benzyl-5,7-dimethyl showed enhanced antibacterial activity due to structural modifications .

- Antitumor Evaluation : In vitro assays demonstrated that N-benzyl-5,7-dimethyl induces apoptosis in breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, benzothiazol-2-amine derivatives are prepared via cyclization of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid under reflux . Subsequent N-benzylation can be achieved by reacting the amine intermediate with benzyl halides or aldehydes in the presence of reducing agents (e.g., NaBH4). Solvent choice (e.g., chloroform or ethanol) and reaction duration (6–16 hours) are critical for optimizing yields .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data, refined using SHELX programs, reveal bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds). Complementary techniques include 1H/13C NMR for functional group verification and IR spectroscopy for identifying N–H and C–S stretches .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key methods include:

- NMR : 1H NMR (DMSO-d6) identifies aromatic protons (δ 7.0–7.8 ppm) and methyl groups (δ 2.6–3.8 ppm). 13C NMR confirms the benzothiazole core (C–S at ~165 ppm).

- IR : Peaks at 3178–1668 cm−1 correspond to N–H and C=N/C–S vibrations .

- Mass Spectrometry : High-resolution MS validates molecular weight (MW: 178.26 g/mol) .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions during synthesis?

- Methodological Answer : Low yields (e.g., 22% in ) may arise from side reactions or poor solubility. Strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization.

- Microwave-Assisted Synthesis : Reduces reaction time and improves purity .

Q. How should contradictory crystallographic data (e.g., H-bonding patterns) be resolved?

- Methodological Answer : Discrepancies in H-bond networks (e.g., dimers vs. ribbons in and ) may stem from crystallization conditions (solvent, temperature). Validate via:

- Variable-Temperature XRD : Assess thermal effects on packing.

- Computational Modeling : Compare experimental data with DFT-optimized structures to identify energetically favorable conformations .

Q. What strategies are recommended for evaluating the compound’s bioactivity?

- Methodological Answer : While direct data on this compound is limited, benzothiazoles are studied for antimicrobial and anticancer properties. Standard assays include:

- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli.

- Cytotoxicity Tests : MTT assays on cancer cell lines (e.g., HCT-116) with IC50 calculations .

Q. How can computational methods enhance understanding of its electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactive sites. Software like Gaussian or ORCA can model interactions with biological targets (e.g., enzyme active sites) .

Q. Data Contradiction and Experimental Design

Q. How to address inconsistencies between spectral data and crystallographic results?

- Methodological Answer : If NMR suggests planar geometry but XRD shows non-planar packing, verify sample purity (HPLC) and consider polymorphism. Use synchrotron XRD for high-resolution data to resolve ambiguities .

Q. What experimental controls are critical in pharmacological studies?

- Methodological Answer : Include:

- Positive Controls : Known inhibitors (e.g., doxorubicin for cytotoxicity).

- Solvent Controls : DMSO/ethanol to rule out solvent effects.

- Dose-Response Curves : Ensure activity is concentration-dependent .

Propiedades

IUPAC Name |

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-8-12(2)15-14(9-11)18-16(19-15)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILBZYHLBNQVDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.